4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

Catalog No.
S2723449
CAS No.
1963448-86-3
M.F
C13H7ClF4O
M. Wt
290.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phe...

CAS Number

1963448-86-3

Product Name

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

IUPAC Name

4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

Molecular Formula

C13H7ClF4O

Molecular Weight

290.64

InChI

InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H

InChI Key

ASVQQAVMAACKFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl

Solubility

not available

Potential Antimicrobial Activity:

Studies suggest that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol might possess antimicrobial properties. A research paper published in the journal "Molecules" investigated the synthesis and antimicrobial activity of various halogenated biphenyl derivatives, including this compound. The study found that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria strains but weak activity against Gram-negative bacteria and fungi [].

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is a chemical compound with the molecular formula C13H7ClF4O and a molecular weight of 290.6407 g/mol. This compound is characterized by the presence of multiple halogen atoms, specifically chlorine and fluorine, which contribute to its unique chemical properties. The structure includes a phenolic group, which is known for its reactivity and potential applications in various

The chemical reactivity of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol can be attributed to its phenolic hydroxyl group, which can participate in various reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Nucleophilic Substitution: The halogen atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The phenolic hydroxyl group may be oxidized to form quinones or other oxidized derivatives.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol exhibits significant biological activity, particularly in antimicrobial and herbicidal applications. Its structure allows it to interact effectively with biological targets, potentially disrupting cellular processes in pathogens or pests. The presence of trifluoromethyl groups enhances its lipophilicity, which can improve its bioavailability and efficacy in biological systems .

Several methods have been developed for the synthesis of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol:

  • Direct Halogenation: Halogenation of phenolic compounds using chlorine and fluorine sources under controlled conditions.
  • Nucleophilic Aromatic Substitution: Utilizing nucleophiles to replace halogen atoms on aromatic rings.
  • Coupling Reactions: Employing palladium-catalyzed coupling reactions to form complex structures involving this compound.

These synthetic routes allow for the production of the compound with varying degrees of purity and yield, depending on the specific conditions used .

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol finds applications in several areas:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Used as an herbicide due to its ability to inhibit plant growth.
  • Material Science: Incorporated into polymers and coatings for enhanced chemical resistance.

These applications leverage the compound's unique chemical properties, particularly its reactivity and stability under various conditions .

Studies on the interactions of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol with biological systems have shown that it can bind to specific enzymes or receptors, leading to inhibition or modulation of biological pathways. For instance, its antimicrobial properties may be linked to its ability to disrupt cell membrane integrity or interfere with metabolic processes in microorganisms . Further research is ongoing to explore these interactions in greater detail.

Several compounds share structural similarities with 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol. These include:

Compound NameCAS NumberSimilarity Index
4-Chloro-2-(trifluoromethyl)phenol53903-51-80.88
3-Chloro-4-trifluoromethylphenol37900-81-50.88
2-Chloro-5-(trifluoromethyl)phenol40889-91-60.86
(4-Chloro-3-(trifluoromethyl)phenyl)methanol65735-71-90.85

These compounds differ primarily in their substitution patterns and functional groups, which influence their biological activity and chemical reactivity. The unique arrangement of halogen atoms in 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol sets it apart from these similar compounds, providing distinct advantages in specific applications .

XLogP3

4.8

Dates

Modify: 2024-04-14

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